
H-Arg-Gln-Gly-Arg-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Arg-Gln-Gly-Arg-OH is a peptide composed of four amino acids: arginine, glutamine, glycine, and arginine Peptides like this compound play crucial roles in various biological processes due to their ability to interact with proteins and other molecules within the body
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of H-Arg-Gln-Gly-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, arginine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, glutamine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated for glycine and the final arginine.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of peptides like this compound often involves large-scale SPPS. Automation and optimization of reaction conditions, such as temperature and solvent choice, are crucial for efficient production. High-performance liquid chromatography (HPLC) is commonly used for purification.
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues. this compound does not contain these residues, making it less susceptible to oxidation.
Reduction: Reduction reactions are less common for peptides but can occur under specific conditions.
Substitution: Peptides can undergo substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide or peracids.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids if sulfur-containing amino acids are present.
科学的研究の応用
H-Arg-Gln-Gly-Arg-OH has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Used in the development of peptide-based drugs and biomaterials.
作用機序
The mechanism of action of H-Arg-Gln-Gly-Arg-OH involves its interaction with specific molecular targets, such as proteins and enzymes. The peptide can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
H-Arg-Gly-Asp-Ser-OH: Another peptide with similar amino acid composition but different sequence.
H-Gly-Arg-Gly-Asp-Ser-Pro-OH: Contains additional amino acids and has different biological properties.
Uniqueness: H-Arg-Gln-Gly-Arg-OH is unique due to its specific sequence and the presence of two arginine residues, which can enhance its binding affinity to certain targets. This makes it particularly useful in applications where strong interactions with proteins are required.
特性
CAS番号 |
223474-37-1 |
|---|---|
分子式 |
C19H37N11O6 |
分子量 |
515.6 g/mol |
IUPAC名 |
(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C19H37N11O6/c20-10(3-1-7-26-18(22)23)15(33)30-11(5-6-13(21)31)16(34)28-9-14(32)29-12(17(35)36)4-2-8-27-19(24)25/h10-12H,1-9,20H2,(H2,21,31)(H,28,34)(H,29,32)(H,30,33)(H,35,36)(H4,22,23,26)(H4,24,25,27)/t10-,11-,12-/m0/s1 |
InChIキー |
LDZAPFDWTRFEBO-SRVKXCTJSA-N |
異性体SMILES |
C(C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N |
正規SMILES |
C(CC(C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


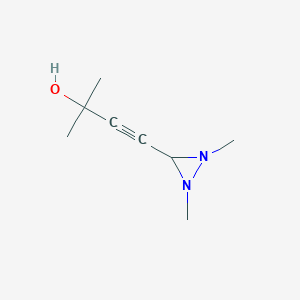
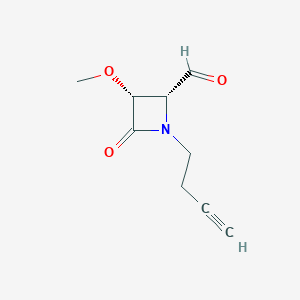
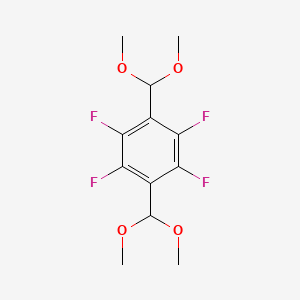
![Carbamic acid, [[(4-methoxyphenyl)amino]sulfonyl]-, methyl ester](/img/structure/B14247091.png)
![1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14247097.png)
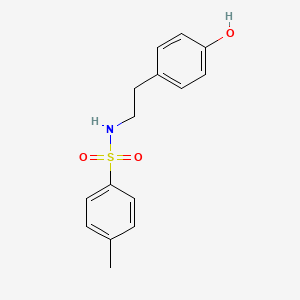
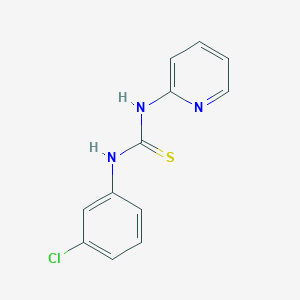
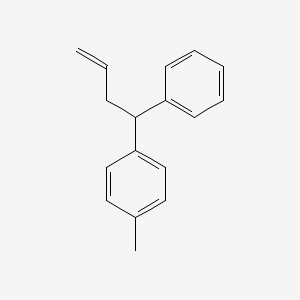
![[3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine](/img/structure/B14247123.png)
![tert-butyl [(1R)-1-phenylbut-3-enyl] carbonate](/img/structure/B14247130.png)
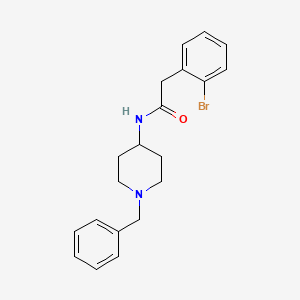
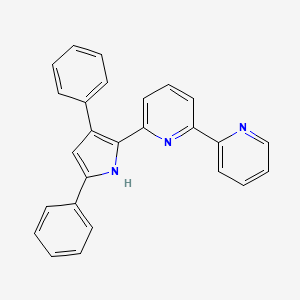
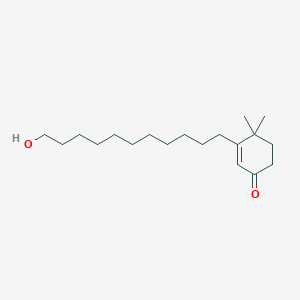
![(1R,2S,5S,6S)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14247162.png)
